molecular formula C12H13NO B1321512 1-(4-Methoxyphenyl)cyclobutanecarbonitrile CAS No. 29786-45-6

1-(4-Methoxyphenyl)cyclobutanecarbonitrile

Cat. No.: B1321512
CAS No.: 29786-45-6
M. Wt: 187.24 g/mol
InChI Key: KKMVJOZLYNVVSK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H13NO. It is characterized by a cyclobutane ring substituted with a 4-methoxyphenyl group and a cyano group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .

Scientific Research Applications

1-(4-Methoxyphenyl)cyclobutanecarbonitrile has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of 4-methoxyphenylacetonitrile with a suitable cyclizing agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is reduced to an amine group through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)cyclobutanecarbonitrile is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs with different ring sizes .

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-11-5-3-10(4-6-11)12(9-13)7-2-8-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMVJOZLYNVVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619776
Record name 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29786-45-6
Record name 1-(4-Methoxyphenyl)cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29786-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3.27 g (22.2 mmol) of (4-methoxyphenyl)acetonitrile and 4.93 g (24.4 mmol) of 1,3-dibromopropane in 15 mL of ether was added dropwise into 1.17 g (48.8 mmol) of NaH in 60 mL of DMSO. The temperature was held between 25° and 35° by water bath cooling. The mixture was stirred at room temperature for 18 hours. The mixture was cooled in ice water and 3 mL of 2-propanol was added dropwise, followed by the addition of 50 mL of water. The mixture was extracted with hexane (3×100 mL), and the combined extracts were washed with water (3×75 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 2.6 g (62%) product as colorless oil. 1H NMR (CDCl3) δ 2.01–2.14 (m, 1H), 2.35–2.50 (m, 1H), 2.55–2.66 (m, 2H), 2.77–2.87 (m, 2H), 3.83 (s, 3H), 6.94 (d, J=9.0 Hz, 2H), 7.36 (d, J=9.0 Hz, 2H). 13C NMR (CDCl3) δ 17.3, 35.1, 39.9, 55.6, 114.5, 124.9, 127.0, 132.1, 159.4.
Quantity
3.27 g
Type
reactant
Reaction Step One
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4.93 g
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reactant
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Name
Quantity
1.17 g
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reactant
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Name
Quantity
15 mL
Type
solvent
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Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 mL
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reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
62%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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